N,N'-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamide ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired dicarboxamide .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide has several scientific research applications, including:
Coordination Chemistry: It forms stable complexes with metal ions, which are useful in studying metal-ligand interactions.
Biological Studies:
Material Science: The compound and its derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide exerts its effects involves its ability to coordinate with metal ions. The pyridine and amide groups in the compound act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in various catalytic and biological applications .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 2-ethyl-6-methylphenyl groups, which provide steric hindrance and influence the electronic properties of the compound. This can affect its coordination behavior and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-N,6-N-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-5-18-12-7-10-16(3)22(18)27-24(29)20-14-9-15-21(26-20)25(30)28-23-17(4)11-8-13-19(23)6-2/h7-15H,5-6H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
KHYVFIDXCHOBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)C)C |
Origin of Product |
United States |
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